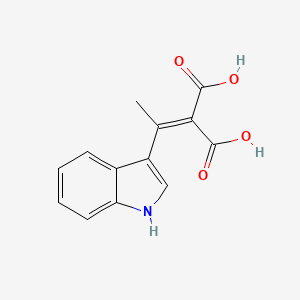

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid

Description

Properties

IUPAC Name |

2-[1-(1H-indol-3-yl)ethylidene]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-7(11(12(15)16)13(17)18)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLICVCMABOEGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C(=O)O)C(=O)O)C1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Knoevenagel Condensation Approach

The most common and efficient method to prepare 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is via a Knoevenagel condensation reaction between an indole-3-acetaldehyde derivative and malonic acid or its active methylene equivalent.

-

- Indole-3-acetaldehyde + Malonic acid → this compound + H2O

-

- Typically performed in the presence of a base catalyst such as piperidine or pyridine.

- Solvents like ethanol or acetic acid are commonly used.

- Reaction temperature ranges from room temperature to reflux conditions depending on the catalyst and solvent.

-

- The malonic acid’s active methylene group is deprotonated by the base.

- The resulting carbanion attacks the aldehyde carbonyl carbon of indole-3-acetaldehyde.

- Subsequent elimination of water forms the ethylidene double bond linking the indole and malonic acid moieties.

Alternative Synthetic Routes

While the Knoevenagel condensation is predominant, other methods have been explored, including:

Malonic Acid Derivative Activation:

- Use of malonyl chloride or malonic acid esters to react with indole derivatives under controlled conditions to form the target compound.

Stepwise Synthesis via Indole-3-ethylidene Intermediates:

- Preparation of indole-3-ethylidene intermediates followed by coupling with malonic acid derivatives.

Detailed Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Catalyst | Piperidine, Pyridine, or Ammonium acetate | Base catalyst to promote Knoevenagel condensation |

| Solvent | Ethanol, Acetic acid | Polar protic solvents favor condensation |

| Temperature | 25–80 °C | Reflux conditions accelerate reaction |

| Reaction Time | 4–12 hours | Dependent on temperature and catalyst |

| Molar Ratios | 1:1 to 1:1.2 (Aldehyde:Malonic acid) | Slight excess of malonic acid may improve yield |

| Purification | Recrystallization or chromatography | To achieve ≥96% purity |

Research Findings and Analytical Data

Summary Table of Preparation Methods

| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Knoevenagel Condensation | Indole-3-acetaldehyde + Malonic acid | Piperidine, Pyridine | Ethanol, Acetic acid | 25–80 °C | 70–85 | Most common, straightforward |

| Malonic Acid Derivative Activation | Indole derivative + Malonyl chloride or esters | Base (e.g., triethylamine) | Organic solvents | Reflux | Moderate | Less common, requires careful control |

| Meldrum’s Acid Assisted Synthesis (related systems) | Enaminones + Acyl Meldrum’s acid | Acid catalyst (PPA, TsOH) | DCE, Toluene | 55–100 °C | Moderate | Potential alternative for related compounds |

Chemical Reactions Analysis

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Malonic Acid Derivatives

- [(2E)-3-(3-Methoxyphenyl)prop-2-en-1-ylidene]malonic acid (CAS: 14160-39-5): Molecular Formula: C₁₃H₁₂O₅ Key Features: Replaces the indole group with a 3-methoxyphenyl substituent.

Indole-Containing Carboxylic Acids

- 3-Indoleglyoxylic Acid (CAS: Not specified): Molecular Formula: C₁₀H₇NO₃ Key Features: Features a glyoxylic acid (2-oxoethanoic acid) group directly attached to the indole ring. The absence of the ethylidene-malonic acid chain reduces conformational flexibility but retains hydrogen-bonding capacity via the α-keto acid group .

- 2-(6-Methyl-1H-indol-3-yl)acetic Acid (CAS: 52531-20-1): Molecular Formula: C₁₁H₁₁NO₂ Key Features: A simpler acetic acid derivative with a methyl-substituted indole. The shorter alkyl chain limits steric effects, making it a candidate for prodrug formulations or auxin-related studies .

Hybrid Structures with Additional Moieties

- N₀-((1H-Indol-3-yl)methylene/ethylidene)-2-(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yloxy)acetohydrazide: Key Features: Combines the indole-ethylidene group with a coumarin-derived hydrazide.

- 2-[(2E)-2-(1H-Indol-3-ylmethylene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide: Key Features: Incorporates a hydrazine linker between the indole and a methoxyphenyl group. This structure may exhibit enhanced stability against hydrolysis compared to malonic acid derivatives .

Structural and Functional Data Table

Biological Activity

2-(1-(1H-Indol-3-yl)ethylidene)malonic acid is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is synthesized through the condensation reaction of indole-3-carboxaldehyde with malonic acid, typically under reflux conditions in the presence of a base. The resulting product exhibits a range of biological effects, including antiviral, anti-inflammatory, and anticancer properties.

The chemical structure of this compound can be represented as follows:

This compound features an indole ring, which is known for its ability to interact with various biological targets. The synthesis process generally involves:

- Condensation Reaction : Indole-3-carboxaldehyde reacts with malonic acid.

- Reflux Conditions : The reaction mixture is heated to promote the formation of the desired compound.

- Purification : The final product is purified through recrystallization.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study reported that this compound showed potent cytotoxic effects against various cancer cell lines, including:

- IC50 Values : The compound demonstrated IC50 values in the low micromolar range against human glioblastoma U251 cells and melanoma WM793 cells, indicating strong antiproliferative activity .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies revealed:

- Minimum Inhibitory Concentration (MIC) : The MIC against MRSA was found to be as low as 1 μg/mL, showcasing its potential as an effective antibacterial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Its mechanism of action involves modulation of inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The indole moiety allows for binding to various receptors and enzymes, influencing their activity. This interaction can lead to:

- Inhibition of Cell Proliferation : By affecting cell cycle regulation.

- Modulation of Signal Transduction Pathways : This includes pathways involved in inflammation and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated strong cytotoxicity against glioblastoma cells (IC50 < 10 µM). |

| Study B | Showed significant antibacterial activity against MRSA (MIC = 1 µg/mL). |

| Study C | Indicated anti-inflammatory properties through inhibition of NF-kB signaling pathway. |

Q & A

Q. What are the common synthetic pathways for preparing 2-(1-(1H-Indol-3-yl)ethylidene)malonic acid?

The synthesis typically involves condensation reactions. For example, thiosemicarbazide derivatives can be condensed with aldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) to form hydrazone-linked structures. Key steps include:

- Reagent selection : Use of thiophene-2-carbaldehyde for introducing substituents.

- Catalysts : Acidic conditions stabilize intermediates and drive the reaction forward.

- Purification : Column chromatography or recrystallization to isolate the product.

Example: A similar compound, 2-(1-(1H-indol-3-yl)ethylidene)-N-thiophen-2-ylmethylene hydrazine-1-carbothioamide, was synthesized via this method, yielding characteristic IR peaks at 1610 cm⁻¹ (C=N) and 1242 cm⁻¹ (C=S) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H-NMR : Identifies proton environments (e.g., δ 8.82 ppm for N=CH- groups and δ 10.07 ppm for NH-C=S in analogous compounds) .

- IR spectroscopy : Detects functional groups like C=O (malonic acid) and C=N (hydrazone) .

- X-ray crystallography : Resolves crystal structure and confirms stereochemistry (as used for related indole derivatives) .

Q. What biological activities have been reported for indole-based analogs of this compound?

Indole derivatives exhibit:

- Antimicrobial activity : Inhibition of bacterial/fungal growth via disruption of cell membranes .

- Enzyme inhibition : Interaction with kinases or oxidoreductases due to indole’s electron-rich structure .

- Antioxidant properties : Scavenging free radicals via malonic acid’s chelating capacity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Comparative assays : Use standardized protocols (e.g., MIC for antimicrobial studies) to minimize variability .

- Structural analogs : Compare activity trends across derivatives to identify critical functional groups (e.g., malonic acid vs. acetic acid substituents) .

- Computational modeling : Perform molecular docking to predict binding affinities to targets like bacterial enzymes .

Q. What strategies improve synthetic yield and purity of this compound?

Q. How can interaction studies with biological targets be designed for this compound?

- Enzyme assays : Measure inhibition of target enzymes (e.g., cytochrome P450) using UV-Vis spectroscopy .

- Cellular uptake studies : Fluorescent tagging to track intracellular localization .

- Protein binding : Surface plasmon resonance (SPR) to quantify affinity for receptors .

Methodological Considerations

- Handling : Store at room temperature in airtight containers to prevent degradation .

- Safety : While GHS classification is absent for this compound, use standard PPE (gloves, goggles) due to structural similarity to reactive indole derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.